molecular formula C20H21NO5 B1212717 Papaverinol CAS No. 482-76-8

Papaverinol

Cat. No.: B1212717
CAS No.: 482-76-8
M. Wt: 355.4 g/mol
InChI Key: JJZIJKXUHDFVGX-UHFFFAOYSA-N
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Description

Papaverinol is a derivative of papaverine, an alkaloid found in the opium poppy It is known for its potential pharmacological activities, including antidiabetic and antiobesity effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Papaverinol can be synthesized through the biotransformation of papaverine using filamentous fungi such as Cunninghamella elegans, Rhodotorula rubra, Penicillium chrysogeneum, and Cunninghamella blackesleeana. The biotransformation involves several reactions, including reduction, demethylation, N-oxidation, oxidation, and hydroxylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the biotransformation process used in laboratory settings can be scaled up for industrial applications. The use of microbial biotransformation is advantageous due to its specificity and efficiency in producing desired metabolites.

Chemical Reactions Analysis

Types of Reactions

Papaverinol undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound N-oxide.

    Reduction: Formation of 3,4-dihydropapaverine.

    Demethylation: Production of 7-demethyl papaverine and 6,4’-didemethyl papaverine.

    Hydroxylation: Formation of papaverine-3-ol.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Demethylation: Often achieved using reagents like boron tribromide or aluminum chloride.

    Hydroxylation: Catalyzed by enzymes or chemical catalysts under specific conditions.

Major Products

The major products formed from these reactions include this compound N-oxide, 3,4-dihydropapaverine, 7-demethyl papaverine, 6,4’-didemethyl papaverine, and papaverine-3-ol .

Scientific Research Applications

Mechanism of Action

Papaverinol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Papaverinol is compared with other derivatives of papaverine, such as:

Uniqueness

This compound stands out due to its specific enzyme inhibition properties and potential therapeutic applications in metabolic disorders. Its unique biotransformation process and resulting metabolites offer a diverse range of bioactivities compared to other papaverine derivatives.

Similar Compounds

  • Papaverine
  • Papaverine-3-ol
  • Papaverine N-oxide
  • 3,4-Dihydropapaverine
  • 7-Demethyl Papaverine
  • 6,4’-Didemethyl Papaverine

Properties

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIJKXUHDFVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964029
Record name (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-76-8
Record name α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papaverinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol
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